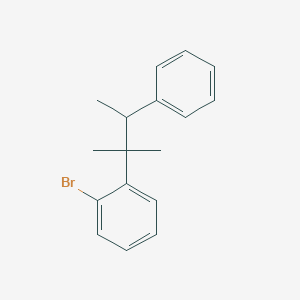
lithium;9-(2-methylphenyl)fluoren-9-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;9-(2-methylphenyl)fluoren-9-ide is an organolithium compound with the molecular formula C14H11Li It is a derivative of fluorene, where the lithium atom is bonded to the 9-position of the fluorene ring, and a 2-methylphenyl group is attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-(2-methylphenyl)fluoren-9-ide typically involves the reaction of 9-(2-methylphenyl)fluorene with a lithium reagent. One common method is the reaction of 9-(2-methylphenyl)fluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C14H11Li+n-BuLi→C14H11Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Lithium;9-(2-methylphenyl)fluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted fluorenes depending on the electrophile used.
科学的研究の応用
Lithium;9-(2-methylphenyl)fluoren-9-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of lithium;9-(2-methylphenyl)fluoren-9-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, the compound can target electrophilic centers in substrates, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Lithium;9H-fluoren-9-ide: A similar compound where the 2-methylphenyl group is absent.
Lithium;9-(phenyl)fluoren-9-ide: A derivative with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
Lithium;9-(2-methylphenyl)fluoren-9-ide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and properties. This structural modification can enhance its stability and alter its electronic properties, making it suitable for specific applications in organic synthesis and material science.
特性
CAS番号 |
61358-41-6 |
|---|---|
分子式 |
C20H15Li |
分子量 |
262.3 g/mol |
IUPAC名 |
lithium;9-(2-methylphenyl)fluoren-9-ide |
InChI |
InChI=1S/C20H15.Li/c1-14-8-2-3-9-15(14)20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20;/h2-13H,1H3;/q-1;+1 |
InChIキー |
RGHCTSHGSRYPKB-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CC=CC=C1[C-]2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


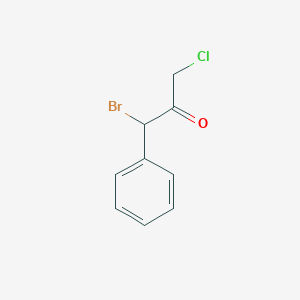
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
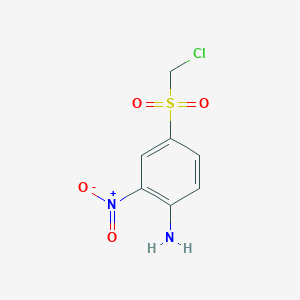
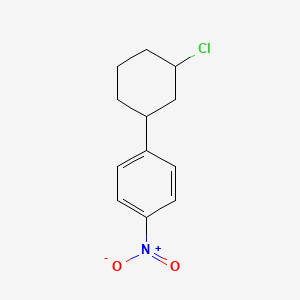
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
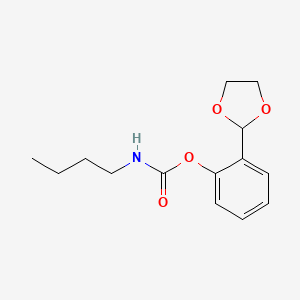
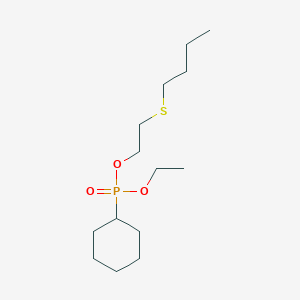
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
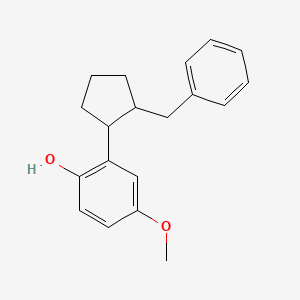
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)

